5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole
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Overview
Description
5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C7H10BrN3. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields of science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole typically involves the bromination of 3-cyclobutyl-1-methyl-1H-1,2,4-triazole. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient brominating agents, and ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-3-cyclobutyl-1-methyl-1H-1,2,4-triazole .
Scientific Research Applications
5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1H-1,2,4-triazole
- 5-bromo-1H-1,2,4-triazole
- 3-cyclobutyl-1-methyl-1H-1,2,4-triazole
Uniqueness
5-bromo-3-cyclobutyl-1-methyl-1H-1,2,4-triazole is unique due to the presence of both a bromine atom and a cyclobutyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-3-cyclobutyl-1-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-11-7(8)9-6(10-11)5-3-2-4-5/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOOCBZTZWTWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2CCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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